4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-
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Overview
Description
4H-Furo[3,2-c]pyran-2(3H)-one, tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]- is a complex organic compound belonging to the class of furo[3,2-c]pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a fused furan and pyran ring system, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4H-Furo[3,2-c]pyran-2(3H)-one derivatives typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one or 4-hydroxycoumarin with arylglyoxals in boiling formic acid . This reaction leads to the formation of the desired furo[3,2-c]pyran-4-ones. Another method involves the use of propargylic alcohols in an acid-catalyzed tandem reaction, which proceeds via a Friedel–Crafts-type allenylation followed by cyclization . These methods are efficient and yield the desired compounds in good to excellent yields.
Chemical Reactions Analysis
4H-Furo[3,2-c]pyran-2(3H)-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furo[3,2-c]pyran ring system.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids for cyclization reactions .
Scientific Research Applications
4H-Furo[3,2-c]pyran-2(3H)-one derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-c]pyran-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . Others may interact with cellular receptors or proteins involved in cancer cell proliferation, leading to their anti-cancer effects .
Comparison with Similar Compounds
4H-Furo[3,2-c]pyran-2(3H)-one derivatives can be compared with other similar compounds, such as:
4H-Furo[3,2-c]chromen-4-ones: These compounds have a similar fused ring system but with a chromenone moiety instead of a pyranone.
Pyrano[3,2-c]quinolones: These compounds also feature a fused ring system and exhibit similar biological activities.
The uniqueness of 4H-Furo[3,2-c]pyran-2(3H)-one derivatives lies in their specific structural features and the diverse range of biological activities they exhibit, making them valuable in various fields of scientific research.
Properties
IUPAC Name |
4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVALZNMSHYICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(CC(=O)O2)C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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